Product packaging for Methyl 3-(2-methoxyphenyl)butanoate(Cat. No.:CAS No. 104846-98-2)

Methyl 3-(2-methoxyphenyl)butanoate

Cat. No.: B11958603
CAS No.: 104846-98-2
M. Wt: 208.25 g/mol
InChI Key: AMQHSBFLNIRYKR-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyphenyl)butanoate is a chemical compound of interest in organic and medicinal chemistry research. It features a butanoate ester backbone substituted with a 2-methoxyphenyl group, a structural motif found in various bioactive molecules and synthetic intermediates . Compounds with similar ester and methoxyphenyl functional groups are frequently investigated as key intermediates in the synthesis of more complex molecular architectures, including potential pharmaceuticals . For instance, structurally related esters have been identified as constituents in essential oils and studied for their biological activities, highlighting the relevance of this chemical class in exploratory research . As a building block, this ester may be of particular value in drug discovery programs and structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B11958603 Methyl 3-(2-methoxyphenyl)butanoate CAS No. 104846-98-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104846-98-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 3-(2-methoxyphenyl)butanoate

InChI

InChI=1S/C12H16O3/c1-9(8-12(13)15-3)10-6-4-5-7-11(10)14-2/h4-7,9H,8H2,1-3H3

InChI Key

AMQHSBFLNIRYKR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)C1=CC=CC=C1OC

Origin of Product

United States

Synthetic Methodologies for Methyl 3 2 Methoxyphenyl Butanoate and Analogues

Direct Esterification and Transesterification Approaches

Direct esterification of 3-(2-methoxyphenyl)butanoic acid with methanol (B129727), typically in the presence of an acid catalyst, represents a fundamental route to methyl 3-(2-methoxyphenyl)butanoate. This equilibrium-driven process often requires conditions that favor the formation of the ester, such as the removal of water.

Carbon-Carbon Bond Formation Strategies in Arylbutanoate Synthesis

The construction of the carbon skeleton of arylbutanoates like this compound relies on various carbon-carbon bond formation reactions.

Alkylation and Acylation Reactions

Alkylation Reactions: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. masterorganicchemistry.commt.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org However, this method is prone to limitations such as carbocation rearrangements and polyalkylation, which can lead to a mixture of products. libretexts.orglibretexts.org

Acylation Reactions: The Friedel-Crafts acylation offers a more controlled approach to forming a carbon-carbon bond with an aromatic ring. masterorganicchemistry.comnumberanalytics.com This reaction utilizes an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group. sigmaaldrich.com The resulting ketone can then be reduced to the desired alkyl group, providing a more regioselective route compared to direct alkylation. The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. masterorganicchemistry.com

Reaction TypeReagentsCatalystKey Features
Friedel-Crafts AlkylationAromatic Ring, Alkyl HalideLewis Acid (e.g., AlCl₃)Prone to carbocation rearrangements and polyalkylation. masterorganicchemistry.comlibretexts.orglibretexts.org
Friedel-Crafts AcylationAromatic Ring, Acyl Chloride/AnhydrideLewis Acid (e.g., AlCl₃)Forms a ketone, which can be reduced. Avoids rearrangements. masterorganicchemistry.comsigmaaldrich.com

Condensation Reactions (e.g., Claisen-type condensations)

Claisen condensation is a powerful tool for forming carbon-carbon bonds between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org This reaction results in the formation of a β-keto ester. wikipedia.org For the synthesis of a 3-arylbutanoate precursor, a crossed Claisen condensation could be envisioned, where one of the esters lacks α-protons to prevent self-condensation. libretexts.org The choice of base is critical; an alkoxide corresponding to the alcohol portion of the ester is often used to avoid transesterification side reactions. libretexts.org

Organometallic Cross-Coupling Methodologies

Modern synthetic chemistry heavily relies on organometallic cross-coupling reactions to form carbon-carbon bonds with high precision. Reactions like the Suzuki-Miyaura coupling provide efficient methods for creating bonds between sp²-hybridized carbon atoms. openstax.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide. openstax.org For the synthesis of an arylbutanoate precursor, this could involve coupling an appropriate arylboronic acid with a butenoate derivative. Another relevant method is the Hiyama cross-coupling, which utilizes organosilanes. organic-chemistry.org

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound is crucial for applications where stereochemistry is critical. This is achieved through asymmetric synthesis, which employs chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Chiral Catalysis in Butanoate Derivatization

Chiral catalysis is a cornerstone of modern asymmetric synthesis. Various strategies have been developed for the enantioselective derivatization of butanoates and related compounds.

Catalytic Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for creating stereocenters. researchgate.net The use of chiral catalysts, such as those based on copper or silver, in Mukaiyama-Michael reactions involving silyloxyfurans has been shown to produce highly functionalized butenolides with excellent enantioselectivity. acs.org These butenolides can serve as versatile intermediates for the synthesis of chiral butanoate derivatives.

Asymmetric Alkylation: The enantioselective α-alkylation of malonates using phase-transfer catalysis has been established as an efficient method for producing chiral malonates containing a quaternary carbon center with high chemical yields and excellent enantioselectivities. nih.gov These chiral building blocks can be further elaborated to access a variety of enantiopure compounds.

Chiral Derivatizing Agents: In addition to catalytic methods, chiral derivatizing agents (CDAs) can be used to convert a mixture of enantiomers into diastereomers. wikipedia.org This allows for their separation and the determination of enantiomeric purity. While often used for analytical purposes, this principle can also be applied to preparative separations. wikipedia.org

Asymmetric MethodKey PrincipleExample Application
Catalytic Asymmetric Michael AdditionEnantioselective conjugate addition to α,β-unsaturated systems. researchgate.netSynthesis of chiral butenolides from silyloxyfurans. acs.org
Asymmetric AlkylationEnantioselective α-alkylation using a chiral catalyst. nih.govPhase-transfer catalytic alkylation of malonates. nih.gov
Chiral Derivatizing AgentsConversion of enantiomers to separable diastereomers. wikipedia.orgResolution of racemic mixtures.

Biocatalytic and Chemoenzymatic Approaches for Stereoselective Synthesis

Biocatalytic and chemoenzymatic methods have emerged as powerful tools for the stereoselective synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. These approaches often utilize enzymes, such as lipases, for kinetic resolution of racemic mixtures.

A pertinent example, though not directly on the target molecule, is the chemo-enzymatic synthesis of precursors for the anti-anginal drug ranolazine. In this process, racemic butanoates are resolved through hydrolysis catalyzed by immobilized lipase (B570770) from Rhizomucor miehei (Lipozym RM IM) or lipase B from Candida antarctica (Novozym 435) orgsyn.org. This highlights a viable strategy for obtaining enantiomerically enriched 3-arylbutanoates.

Similarly, the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile, a precursor for the antidepressant fluoxetine, has been successfully achieved using lipase from Pseudomonas fluorescens. This biocatalytic transesterification demonstrates the potential of enzymes to selectively acylate one enantiomer, leaving the other unreacted and thus enabling their separation nih.gov. The efficiency of such resolutions can be significantly influenced by the choice of enzyme and reaction medium nih.gov.

Enzyme SourceMethodSubstrate TypeOutcomeReference
Rhizomucor miehei lipaseHydrolysisRacemic butanoateKinetic resolution orgsyn.org
Candida antarctica lipase BHydrolysisRacemic butanoateKinetic resolution orgsyn.org
Pseudomonas fluorescens lipaseTransesterificationRacemic hydroxynitrileKinetic resolution nih.gov

Application of Chiral Auxiliaries and Organocatalysis

The use of chiral auxiliaries provides a reliable method for introducing stereocenters. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has also become a cornerstone of asymmetric synthesis. This approach avoids the use of potentially toxic and expensive metal catalysts. A key strategy for the synthesis of 3-arylbutanoates is the organocatalytic conjugate addition of nucleophiles to α,β-unsaturated esters.

For instance, the conjugate addition of β-dicarbonyl compounds to alkynones has been achieved with high yields and enantioselectivities using cinchona alkaloid catalysts like [DHQ]2PHAL nih.gov. This methodology can be adapted for the synthesis of chiral butanoate derivatives. Similarly, the Michael addition of aryl methyl ketones to 2-furanones, catalyzed by chiral 1,2-diphenyl-1,2-ethanediamine, produces highly functionalized chiral lactones with excellent enantioselectivities rsc.org. These examples underscore the power of organocatalysis in constructing chiral frameworks. The enantioselective conjugate addition of 2-naphthols to para-quinone methides, catalyzed by a chiral phosphoric acid, further demonstrates the utility of this approach with low catalyst loading and under mild conditions nih.gov.

Catalyst TypeReaction TypeSubstrateProductKey FeaturesReference
Cinchona AlkaloidConjugate Additionβ-Dicarbonyl & AlkynoneChiral EnoneHigh yield, up to 95% ee nih.gov
Chiral DiamineMichael AdditionAryl Methyl Ketone & FuranoneChiral LactoneUp to >99% ee rsc.org
Chiral Phosphoric AcidConjugate Addition2-Naphthol & Quinone MethideUnsymmetrical TriarylmethaneLow catalyst loading, high ee nih.gov

Optimization of Reaction Conditions for Enhanced Synthesis

The efficiency of any synthetic protocol is highly dependent on the optimization of various reaction parameters. These include the choice of solvent, temperature, catalyst system, and reaction time, as well as the procedures for isolating the final product.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is critical as it can influence reaction rates, selectivity, and catalyst stability. For instance, in the synthesis of dihydrobenzofuran neolignans, a related class of compounds, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity, while also being a "greener" alternative to chlorinated solvents google.com.

Temperature control is equally important. In the aforementioned synthesis, reactions at 0 °C resulted in decreased conversion and selectivity, whereas reflux conditions improved homogenization and gave good results. However, prolonged reaction times at higher temperatures can lead to the formation of undesired byproducts, thus reducing selectivity google.com.

Catalyst Selection and Loading

The choice of catalyst and its loading are pivotal for achieving high efficiency and stereoselectivity. In organocatalytic reactions, even small changes in the catalyst structure can have a profound impact on the enantiomeric excess of the product. Catalyst loading is also a key parameter to optimize, as using the minimum amount of catalyst necessary reduces costs and simplifies purification. For example, in the organocatalytic synthesis of axially chiral styrenes, a catalyst loading of 5 mol % was found to be effective google.com.

Reaction Time and Isolation Procedures

Reaction time must be carefully monitored to ensure the reaction proceeds to completion without the formation of significant amounts of byproducts. Optimization studies on the synthesis of dihydrobenzofuran neolignans showed that the reaction time could be reduced from 20 hours to 4 hours without a significant loss in conversion or selectivity google.com.

Isolation procedures typically involve quenching the reaction, followed by extraction and purification. For non-volatile esters like this compound, this would likely involve an aqueous workup to remove the catalyst and any water-soluble byproducts, followed by extraction into an organic solvent.

Purification Techniques for this compound

Following synthesis and initial workup, purification is essential to obtain the target compound in high purity. For a moderately polar and non-volatile compound like this compound, several techniques can be employed.

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is a common and effective method for purification, especially for removing non-volatile impurities. A similar compound, ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate, was purified by distillation under reduced pressure (1.0-1.5 mmHg) at an oil bath temperature of 150-160 °C orgsyn.org.

Chromatography: Column chromatography using silica (B1680970) gel is a versatile technique for separating compounds based on their polarity. A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be chosen to achieve good separation of the desired ester from any remaining starting materials or byproducts. For example, ethyl 2-methyl-3-oxobutanoate was purified by silica gel flash column chromatography using a 5% ethyl acetate in hexane eluent orgsyn.org.

Crystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is an excellent method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. For instance, the purification of methyl-3-nitrobenzoate involves crystallization from ethanol (B145695) youtube.com.

The choice of purification method will depend on the physical state of the product and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired level of purity.

Mechanistic Investigations of Methyl 3 2 Methoxyphenyl Butanoate Formation and Transformation

Elucidation of Reaction Pathways and Transition States

The most common and efficient method for the synthesis of methyl 3-(2-methoxyphenyl)butanoate is through a conjugate addition, specifically a Michael-type 1,4-addition, of a methyl nucleophile to an α,β-unsaturated ester, methyl 3-(2-methoxyphenyl)propenoate, commonly known as methyl 2-methoxycinnamate. This reaction involves the addition of the nucleophile to the β-carbon of the unsaturated system.

The reaction is typically carried out using organocuprate reagents, such as lithium dimethylcuprate (Li[Cu(CH₃)₂]), which are known as Gilman reagents. masterorganicchemistry.comwikipedia.org Gilman reagents are preferred over more reactive organometallic reagents like Grignard or organolithium reagents because they favor 1,4-addition over the direct 1,2-addition to the carbonyl group. masterorganicchemistry.comyoutube.com

The reaction pathway can be described as follows:

Formation of the Gilman Reagent: Lithium dimethylcuprate is prepared in situ by reacting two equivalents of methyllithium (B1224462) with one equivalent of copper(I) iodide in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.org

Conjugate Addition: The Gilman reagent then adds to the β-carbon of methyl 2-methoxycinnamate. The mechanism is thought to involve the formation of a copper-alkene π-complex, followed by the transfer of a methyl group to the β-carbon. This generates a lithium enolate intermediate.

Protonation: The enolate intermediate is then protonated during aqueous workup to yield the final product, this compound.

Transition State Analysis:

In the case of copper-catalyzed additions, the transition state is more complex, involving the coordination of the organocuprate to the α,β-unsaturated system. Mechanistic studies of copper-catalyzed hydroboration of vinylarenes suggest the formation of a copper(I) complex as a key intermediate, with the turnover-limiting step being the reaction of this intermediate. nih.govescholarship.org By analogy, for the conjugate addition of a Gilman reagent, the transition state likely involves a coordinated copper species that facilitates the delivery of the methyl group.

The presence of the ortho-methoxy group on the phenyl ring can influence the reaction pathway. The methoxy (B1213986) group is an electron-donating group, which can affect the electron density of the aromatic ring and the conjugated system. However, steric hindrance from the ortho-substituent could also play a role in the stability of the transition state. Studies on ortho-hydroxy-β-nitrostyrene have shown that ortho-substituents can lead to unusual reactivities due to intramolecular interactions. nih.gov

Stereochemical Implications of Mechanistic Steps

The conjugate addition of a methyl group to methyl 2-methoxycinnamate creates a new stereocenter at the C3 position of the butanoate chain. Therefore, the stereochemical outcome of this reaction is a critical consideration. Without a chiral influence, the reaction will produce a racemic mixture of (R)- and (S)-methyl 3-(2-methoxyphenyl)butanoate.

To achieve stereoselectivity, chiral auxiliaries or chiral catalysts can be employed.

Chiral Auxiliaries: One approach involves the use of a chiral auxiliary attached to the ester group. While specific examples for methyl 2-methoxycinnamate are not detailed in the provided search results, the general principle is that the chiral auxiliary directs the incoming nucleophile to one face of the molecule, leading to a diastereoselective addition. acs.org

Chiral Catalysts: A more modern and atom-economical approach is the use of a chiral catalyst. In the context of copper-catalyzed conjugate additions, a chiral ligand can be used to create a chiral copper complex. This chiral complex then coordinates to the substrate and directs the nucleophilic attack of the methyl group, leading to an enantioselective synthesis. Mechanistic studies on copper-catalyzed asymmetric hydroboration have shown that chiral phosphine (B1218219) ligands like SEGPHOS can induce high enantioselectivity. nih.govescholarship.org

The stereochemical course of the reaction (retention or inversion of configuration) at the newly formed stereocenter is determined by the geometry of the transition state. In many asymmetric conjugate additions, the stereochemistry is set during the C-C bond-forming step.

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic data for the formation of this compound are not available in the public literature. However, we can infer general trends from studies on related systems.

Kinetic Analysis:

The rate of the conjugate addition reaction is influenced by several factors:

Nature of the Nucleophile: Gilman reagents are highly effective for this transformation due to their "soft" nucleophilic character, which favors 1,4-addition.

Substrate Electronics: The electrophilicity of the β-carbon in methyl 2-methoxycinnamate is a key factor. The electron-donating nature of the ortho-methoxy group might slightly decrease the reaction rate compared to an unsubstituted cinnamate (B1238496) by reducing the partial positive charge on the β-carbon.

Solvent: The reaction is typically performed in aprotic ethereal solvents like THF or diethyl ether, which are necessary to stabilize the organometallic reagents.

In related electrophilic additions to conjugated dienes, the reaction can be under either kinetic or thermodynamic control. youtube.comyoutube.com The kinetic product is formed faster, usually at lower temperatures, while the thermodynamic product is the more stable product and is favored at higher temperatures. For the conjugate addition to form this compound, since the reaction is generally carried out at low temperatures and is effectively irreversible upon protonation, the product distribution is likely under kinetic control.

Thermodynamic Analysis:

The conjugate addition is generally a thermodynamically favorable process. The driving force is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon π-bond.

Below is a hypothetical data table illustrating the kind of parameters that would be determined in a full kinetic and thermodynamic study, based on typical values for similar reactions.

ParameterHypothetical Value for this compound FormationSignificance
Rate Constant (k) Value would depend on temperature and concentrationsIndicates the speed of the reaction.
Activation Energy (Ea) ~10-15 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Enthalpy of Reaction (ΔH) Negative value (exothermic)Reflects the change in bond energies; a negative value indicates a favorable reaction.
Entropy of Reaction (ΔS) Likely negativeThe reaction involves two molecules coming together to form one, leading to a decrease in disorder.
Gibbs Free Energy (ΔG) Negative valueA negative ΔG indicates a spontaneous and thermodynamically favorable reaction.

Chemical Transformations and Advanced Derivatization of Methyl 3 2 Methoxyphenyl Butanoate

Ester Functional Group Interconversions

The methyl ester group is a primary site for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids, alternative esters, and alcohols.

Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(2-methoxyphenyl)butanoic acid. This reaction is typically achieved through saponification, using a strong base like sodium hydroxide (B78521) (NaOH) in a mixture of water and a co-solvent such as methanol (B129727), followed by an acidic workup. chemspider.com The rate of hydrolysis in aqueous solutions is dependent on pH, with the base-catalyzed pathway generally being dominant. oieau.fr

Transesterification: The methyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is often catalyzed by acids or bases and can be driven to completion by using a large excess of the desired alcohol. For instance, reacting Methyl 3-(2-methoxyphenyl)butanoate with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl 3-(2-methoxyphenyl)butanoate.

Reduction: The ester can be reduced to a primary alcohol, yielding 3-(2-methoxyphenyl)butan-1-ol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.orglumenlearning.commasterorganicchemistry.com The reaction is usually performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires careful quenching to handle the reactive aluminum byproducts. chemicalforums.comcommonorganicchemistry.com

Table 1: Key Interconversions of the Ester Functional Group

Transformation Reagents and Conditions Product

Transformations of the Methoxyphenyl Moiety

The methoxyphenyl group provides opportunities for modification through ether cleavage or electrophilic substitution on the aromatic ring.

Ether Cleavage (O-Demethylation): The methoxy (B1213986) group can be cleaved to reveal a phenol, a versatile synthetic handle. This transformation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) in a solvent such as dichloromethane, often at low temperatures. chem-station.comorgsyn.org The reaction proceeds by the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Other reagents, such as hydrobromic acid (HBr) at high temperatures or trimethylsilyl (B98337) iodide (TMS-I), can also be employed for demethylation. chem-station.comresearchgate.netreddit.com Concentrated solutions of lithium bromide (LiBr) with a strong acid like HCl have also been shown to be effective for demethylating various lignin-derived aromatic compounds under moderate conditions. nih.gov

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions like nitration and halogenation. fiveable.mepitt.edualchem.iemasterorganicchemistry.com The methoxy group is a strong activating group and an ortho, para-director. The alkyl substituent at the meta position is a weak activating group and also an ortho, para-director. The combined directing effects will influence the regioselectivity of the substitution.

Nitration: Introduction of a nitro group (—NO₂) onto the ring is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com Given the directing effects of the existing substituents, nitration is expected to occur primarily at the positions ortho and para to the strongly activating methoxy group.

Halogenation: Bromination or chlorination of the ring requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃), to activate the halogen. masterorganicchemistry.comyoutube.com The regiochemical outcome is again directed by the activating methoxy group.

Table 2: Representative Transformations of the Methoxyphenyl Moiety

Transformation Reagents and Conditions Product
O-Demethylation BBr₃, CH₂Cl₂ Methyl 3-(2-hydroxyphenyl)butanoate
Nitration HNO₃, H₂SO₄ Methyl 3-(2-methoxy-nitrophenyl)butanoate
Bromination Br₂, FeBr₃ Methyl 3-(bromo-2-methoxyphenyl)butanoate

Modifications at the Butanoate Chain

The butanoate chain can be functionalized, most commonly at the α-carbon (C2 position), adjacent to the ester carbonyl.

α-Alkylation: The α-protons of the ester are weakly acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form an enolate. youtube.comlibretexts.orglibretexts.org This enolate is a potent nucleophile that can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position. youtube.comyoutube.com This creates a new carbon-carbon bond and allows for the elaboration of the butanoate chain.

α-Halogenation: While direct halogenation of esters can be challenging, carboxylic acids can be halogenated at the α-position via the Hell-Volhard-Zelinsky (HVZ) reaction. youtube.com This involves converting the corresponding carboxylic acid (obtained from hydrolysis) into an acid bromide using PBr₃, which then tautomerizes to an enol and reacts with Br₂. Hydrolysis of the resulting α-bromo acyl bromide yields the α-bromo carboxylic acid. chemistrysteps.com Alternatively, acid-catalyzed halogenation of the ester can proceed through an enol intermediate. libretexts.orglibretexts.orgopenstax.org

Table 3: Key Modifications of the Butanoate Chain

Transformation Reagents and Conditions Intermediate/Product

Regioselective and Stereoselective Derivatization Strategies

Achieving high levels of regioselectivity and stereoselectivity is crucial for synthesizing complex and well-defined molecules.

Regioselectivity: In electrophilic aromatic substitution, the regioselectivity is governed by the electronic properties of the substituents on the aromatic ring. The potent ortho, para-directing methoxy group will dominate, leading to substitution primarily at positions 4 and 6. Steric hindrance from the butanoate chain may influence the ratio of ortho to para products.

Stereoselectivity: The C3 carbon of this compound is a chiral center.

Substrate-Controlled Diastereoselectivity: For reactions like α-alkylation on the existing racemic or enantiopure compound, the existing stereocenter at C3 can influence the stereochemical outcome at C2, potentially leading to diastereoselective formation of one of the two possible diastereomers.

Asymmetric Synthesis: To produce enantiomerically pure derivatives, asymmetric synthesis strategies can be employed. This could involve the use of a chiral auxiliary attached to the carboxyl group. The auxiliary would direct the approach of reagents in subsequent reactions, such as enolate alkylation, allowing for the stereoselective creation of new chiral centers. mdpi.com Another approach is the use of chiral catalysts for reactions like asymmetric hydrogenation of a corresponding unsaturated precursor to establish the C3 stereocenter with high enantioselectivity. The development of stereoselective methods for creating α,β-unsaturated esters, which could be precursors, is an active area of research. rsc.orgnih.govrsc.org

Advanced Spectroscopic Analysis for Structural Elucidation of Methyl 3 2 Methoxyphenyl Butanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed Analysis of ¹H NMR and ¹³C NMR Chemical Shifts and Coupling Constants

A ¹H NMR spectrum of Methyl 3-(2-methoxyphenyl)butanoate would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron density around the protons. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the butanoate chain and the methoxy (B1213986) and methyl ester groups would be found in the upfield region. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, and the coupling constants (J), measured in Hertz (Hz), would provide valuable information about the dihedral angles between these protons.

The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. libretexts.org The chemical shifts would be characteristic of the carbon's hybridization and its bonding environment. For example, the carbonyl carbon of the ester group would be expected to have a chemical shift in the range of 170-180 ppm. libretexts.org Carbons of the aromatic ring would appear between 110-160 ppm, while the sp³ hybridized carbons of the butanoate chain, methoxy, and methyl ester groups would resonate at higher fields.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.

Atom Hypothetical ¹H NMR Hypothetical ¹³C NMR
Carbonyl (C=O)-~173 ppm
Aromatic C-OCH₃-~157 ppm
Aromatic C-H~6.8-7.2 ppm (multiplets)~110-130 ppm
Aromatic C (quaternary)-~128 ppm
Methine (CH)~3.4-3.6 ppm (multiplet)~35 ppm
Methylene (CH₂)~2.5-2.7 ppm (multiplets)~41 ppm
Methyl (CH₃ on butanoate)~1.2-1.4 ppm (doublet)~20 ppm
Methyl Ester (OCH₃)~3.6-3.7 ppm (singlet)~52 ppm
Methoxy (Ar-OCH₃)~3.8-3.9 ppm (singlet)~55 ppm

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments would be crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity within the butanoate chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbons to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the protons of the butanoate chain to the aromatic carbons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space correlations between protons that are in close proximity, which is essential for determining the stereochemistry and conformation of the molecule.

Stereochemical Assignments via NMR Spectroscopy

Since this compound has a chiral center at the C3 position of the butanoate chain, it can exist as a pair of enantiomers. NMR spectroscopy, particularly NOESY, can be used to determine the relative stereochemistry if diastereomers were present. For determining the absolute configuration of a single enantiomer, specialized NMR techniques involving chiral solvating agents or the formation of diastereomeric derivatives would be necessary.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision, allowing for the confirmation of the elemental composition (C₁₂H₁₆O₃). The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the methoxy group, the methyl ester group, or cleavage of the butanoate chain.

A hypothetical fragmentation table is presented below:

m/z Possible Fragment
208[M]⁺
177[M - OCH₃]⁺
149[M - COOCH₃]⁺
121[C₈H₉O]⁺ (from cleavage of the butanoate chain)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy provide information about the vibrational modes of a molecule. ias.ac.inresearchgate.net For this compound, a strong absorption band corresponding to the C=O stretching of the ester group would be expected in the IR spectrum around 1735 cm⁻¹. wikipedia.org The C-O stretching vibrations of the ester and ether linkages would also be present. The aromatic ring would show characteristic C-H and C=C stretching and bending vibrations. Raman spectroscopy would be complementary, often showing strong signals for non-polar bonds like the C-C bonds of the aromatic ring. chemicalbook.com

A table of expected characteristic vibrational frequencies is provided below:

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=O stretch (ester)~1735
C=C stretch (aromatic)1600-1450
C-O stretch (ester and ether)1300-1000

X-ray Crystallography for Solid-State Structural Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the conformation of the molecule, as well as the packing arrangement in the crystal lattice. This would be the ultimate confirmation of the stereochemistry.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy is a powerful class of techniques that provides information about the three-dimensional arrangement of atoms in chiral molecules. Since enantiomers, non-superimposable mirror images of a molecule, often exhibit identical physical properties in an achiral environment, specialized methods are required for their differentiation and quantification. For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, determining the enantiomeric excess (ee), or the degree to which one enantiomer is present in greater amounts than the other in a mixture, is crucial in many applications, particularly in pharmacology and materials science. The primary methods of chiroptical spectroscopy for this purpose are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit any CD signal. For a chiral compound, a CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity ([θ]), as a function of wavelength. Enantiomers produce CD spectra that are mirror images of each other; one enantiomer will show a positive Cotton effect (a peak or trough) at a particular wavelength, while the other will show a negative Cotton effect of equal magnitude at the same wavelength. A racemic mixture (a 50:50 mixture of both enantiomers) will have a net zero CD signal.

This characteristic allows for the direct determination of enantiomeric excess. By measuring the CD signal of a sample at a wavelength where the enantiomers have a strong absorption and comparing it to the signal of a pure enantiomer standard, the ee can be calculated using the following relationship:

ee (%) = ([θ]sample / [θ]pure enantiomer) x 100

Illustrative Research Findings for a Structurally Related Compound

Due to the lack of publicly available chiroptical data for this compound, we will consider the well-documented analysis of a structurally analogous compound, 3-phenylbutanoic acid. Research in the field of chiroptical sensing has demonstrated the use of induced CD spectroscopy for the determination of enantiomeric composition of chiral carboxylic acids. In a notable study, the enantiomers of 3-phenylbutanoic acid were analyzed using a chiral sensing agent that induces a strong CD signal upon binding.

The data presented below is illustrative of the type of results obtained in such an experiment. The table shows the induced CD signal at a specific wavelength for samples of 3-phenylbutanoic acid with varying enantiomeric excesses.

Table 1: Illustrative Induced Circular Dichroism Data for 3-Phenylbutanoic Acid at Varying Enantiomeric Excesses

Enantiomeric Excess (ee %) of (R)-3-phenylbutanoic acidMolar Ellipticity ([θ]) at λmax (mdeg)
100% (Pure R)+50.0
80%+40.0
60%+30.0
40%+20.0
20%+10.0
0% (Racemic)0.0
-20% (20% ee of S)-10.0
-40% (40% ee of S)-20.0
-60% (60% ee of S)-30.0
-80% (80% ee of S)-40.0
-100% (Pure S)-50.0

A calibration curve can be constructed by plotting the observed molar ellipticity against the known enantiomeric excess. The linear relationship observed allows for the determination of the ee of an unknown sample of 3-phenylbutanoic acid by measuring its CD signal and interpolating the value from the calibration curve. This approach provides a rapid and sensitive method for enantiomeric excess determination.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum shows the specific rotation [α] plotted against the wavelength. Similar to CD, enantiomers produce mirror-image ORD curves. The sign and magnitude of the rotation at a specific wavelength (commonly the sodium D-line at 589 nm) can be used to characterize a chiral compound and, with a pure enantiomer as a reference, to determine the enantiomeric excess of a mixture.

For this compound, one would expect the (R) and (S) enantiomers to exhibit mirror-image CD and ORD spectra. By establishing a reference spectrum with a pure enantiomer, these chiroptical techniques would provide a robust and accurate means of quantifying the enantiomeric purity of any given sample.

Computational and Theoretical Chemistry Studies on Methyl 3 2 Methoxyphenyl Butanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods, governed by the principles of quantum mechanics, provide a powerful lens to examine molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For a molecule like Methyl 3-(2-methoxyphenyl)butanoate, DFT would be employed to determine its most stable three-dimensional structure (geometry optimization) and to analyze its electronic properties.

The process begins with proposing an initial geometry of the molecule. The DFT calculation then iteratively solves the Kohn-Sham equations, which approximate the complex many-electron problem by focusing on the electron density. This process minimizes the total energy of the system, leading to the optimized geometry. Functionals such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly used for such tasks. nih.gov

For a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, DFT calculations using the B3LYP method with a 6-311G(d,p) basis set were shown to provide optimized structural parameters, such as bond lengths and angles, that are consistent with experimental X-ray data for similar systems. nih.gov It was noted that bond lengths calculated by the Hartree-Fock (HF) method were slightly shorter than those obtained by DFT methods. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Structurally Similar Aromatic Ester (Methyl Phenylacetate) Calculated by DFT

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.21--
C-O (ester)1.34--
O-CH31.44--
Cα-Cβ1.53--
C-C-O (ester)-123.5-
O=C-O-125.8-
Cα-Cβ-C(aryl)-112.1-
Cβ-C(aryl)-C(methoxy)-O--178.5

Note: This data is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for structure elucidation and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net Recent advancements have focused on refining these predictions through linear scaling approaches and combining DFT with machine learning to improve accuracy. youtube.com For flexible molecules, calculating NMR parameters for different conformers and averaging them based on their Boltzmann populations can lead to more accurate predictions that match experimental values in solution. rsc.orgchemrxiv.org

IR Spectroscopy: The vibrational frequencies and intensities of a molecule, which constitute its infrared (IR) spectrum, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding frequency. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method. researchgate.net For 2-(4-methoxyphenyl)benzo[d]thiazole, DFT methods were found to be superior to scaled HF approaches for predicting vibrational frequencies. nih.gov

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Methoxybenzene Derivative

Nucleus/VibrationPredicted Chemical Shift (ppm) / Frequency (cm⁻¹)Experimental Chemical Shift (ppm) / Frequency (cm⁻¹)
¹H (methoxy)3.853.82
¹³C (methoxy)55.655.3
¹³C (carbonyl)171.2170.8
C=O stretch (IR)17551735
C-O stretch (IR)12501245

Note: This data is hypothetical and for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (saddle points or transition states).

This is typically achieved by systematically rotating key dihedral angles and performing geometry optimizations at each step to map out the potential energy surface (PES). For instance, the rotation around the Cα-Cβ bond and the bond connecting the phenyl ring to the butanoate chain would be of primary interest. A theoretical study on methyl lactate, another flexible ester, used DFT to analyze torsional barriers and establish the most stable conformers in both the gas phase and in solution. nih.gov For more complex flexible molecules, DFT-based calculations of NMR coupling constants have been used to determine the equilibrium mixture of conformers in solution, highlighting how the conformational equilibrium can vary with the solvent and temperature. rsc.orgchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions, conformational changes, and intermolecular interactions.

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and track the trajectory of each atom over nanoseconds or even microseconds. This can reveal:

Solvent Effects: How the solvent influences the conformational preferences of the molecule.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds or other non-covalent interactions with the solvent or other solute molecules.

Transport Properties: Diffusion coefficients and other properties related to the molecule's movement in a medium.

MD simulations have been used to study the adsorption of simple aromatic compounds onto surfaces and to understand enzyme-substrate interactions that govern the regioselectivity of reactions involving aromatic substrates. rsc.orgnih.gov Classical MD simulations on polycyclic aromatic hydrocarbons have also been performed to characterize their behavior in solution. chemrxiv.org

In Silico Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information on transition states and reaction intermediates that are often difficult to observe experimentally. For this compound, a key reaction to study would be its hydrolysis.

The mechanism of ester hydrolysis can be modeled using DFT or ab initio methods to locate the transition states for both acid- and base-catalyzed pathways. ucoz.comchemistrysteps.com Calculations can determine the activation energies for each step, identifying the rate-determining step. For example, a DFT study on acid-catalyzed esterification and hydrolysis proposed that the formation of a highly active acylium ion is the rate-controlling step, with a calculated activation energy of 4-10 kcal/mol. researchgate.net Car-Parrinello molecular dynamics simulations, a type of ab initio MD, have been used to model the hydrolysis of methyl formate (B1220265) in water, revealing a stepwise mechanism involving a gem-diol intermediate. researchgate.net These in silico studies can provide a detailed, atomistic understanding of the reaction pathway, complementing experimental kinetic studies.

Methyl 3 2 Methoxyphenyl Butanoate As a Versatile Synthetic Intermediate

Application in the Construction of Complex Organic Molecules

The unique structural features of Methyl 3-(2-methoxyphenyl)butanoate make it a valuable building block for the synthesis of a diverse range of complex organic molecules. The presence of the methoxyphenyl group allows for various aromatic substitution reactions, while the ester functionality can be readily transformed into other functional groups such as alcohols, aldehydes, and amides.

One of the key applications of this butanoate derivative lies in its ability to serve as a precursor for the synthesis of compounds with potential biological activity. The 2-methoxyphenyl moiety is a common feature in many pharmacologically active molecules, and the butanoate side chain can be elaborated to introduce additional complexity and functionality. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug candidates.

Furthermore, the benzylic position of the butanoate chain is susceptible to functionalization, allowing for the introduction of various substituents that can modulate the properties of the final molecule. The strategic placement of the methoxy (B1213986) group at the ortho position of the phenyl ring can also influence the reactivity and conformation of the molecule, providing a handle for controlling the stereochemical outcome of subsequent reactions.

Development of Multi-Step Synthesis Pathways Utilizing the Butanoate Skeleton

The butanoate skeleton of this compound provides a robust framework for the development of multi-step synthesis pathways. The ester group can act as a handle for chain extension or modification, while the aromatic ring can be further functionalized to build up molecular complexity.

A plausible synthetic route to this compound involves the conjugate addition of a methyl group to a precursor such as methyl 3-(2-methoxyphenyl)propenoate. This reaction, often catalyzed by copper reagents, would establish the butanoate skeleton and the chiral center at the 3-position. The resulting ester could then be carried forward through a series of transformations to access a variety of target molecules.

Another potential synthetic strategy could involve the alkylation of the enolate of a suitable precursor, such as methyl 2-(2-methoxyphenyl)acetate, with a methyl halide. This would also lead to the formation of the desired butanoate structure. The choice of the specific synthetic route would depend on the availability of starting materials and the desired stereochemical outcome.

The following table outlines a hypothetical multi-step synthesis pathway starting from 2-methoxyphenylacetic acid to illustrate the potential transformations of the butanoate skeleton.

StepReactantsReagents and ConditionsProduct
12-Methoxyphenylacetic acidMethanol (B129727), Acid catalyst (e.g., H₂SO₄), RefluxMethyl 2-(2-methoxyphenyl)acetate
2Methyl 2-(2-methoxyphenyl)acetate1. Base (e.g., LDA), THF, -78 °C; 2. Methyl iodideThis compound
3This compound 1. LiAlH₄, THF; 2. Aqueous workup3-(2-Methoxyphenyl)butan-1-ol
43-(2-Methoxyphenyl)butan-1-olPCC, CH₂Cl₂3-(2-Methoxyphenyl)butanal
5This compound 1. NaOH, H₂O/MeOH, Reflux; 2. H₃O⁺3-(2-Methoxyphenyl)butanoic acid
63-(2-Methoxyphenyl)butanoic acidSOCl₂, then an amine (R-NH₂)N-Alkyl-3-(2-methoxyphenyl)butanamide

This table demonstrates the versatility of the butanoate skeleton, allowing for the synthesis of alcohols, aldehydes, carboxylic acids, and amides, all of which are important functional groups in organic chemistry and medicinal chemistry.

Stereocontrolled Applications in Downstream Chemical Transformations

The presence of a stereocenter at the 3-position of the butanoate chain opens up the possibility of stereocontrolled applications in downstream chemical transformations. The synthesis of a single enantiomer of this compound would be a key step in accessing enantiomerically pure complex molecules.

Several strategies can be envisioned for the stereocontrolled synthesis of this compound. Asymmetric conjugate addition of a methyl group to a propenoate precursor using a chiral catalyst is a promising approach. Alternatively, enzymatic resolution of a racemic mixture of the butanoate could provide access to the individual enantiomers. A patent describing the enzymatic resolution of a similar compound, racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, suggests that such a strategy could be viable. google.com

Once obtained in enantiomerically pure form, this compound can be used as a chiral building block in the synthesis of stereochemically defined target molecules. The stereocenter can influence the stereochemical outcome of subsequent reactions, either through substrate control or by directing the approach of reagents. This is particularly important in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 3-(2-methoxyphenyl)butanoate, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves esterification or alkylation reactions. For example, coupling 2-methoxyphenyl precursors with butanoate derivatives under anhydrous conditions (e.g., THF as solvent, nitrogen atmosphere) to prevent hydrolysis. Catalysts like Pd or Cu may enhance cross-coupling efficiency. Purification via silica gel or reverse-phase chromatography (C18 columns with acetonitrile/water gradients) ensures high purity .
  • Optimization : Adjusting stoichiometry, temperature (e.g., 60°C for 24–48 hours), and catalyst loading improves yield. Monitoring by TLC or LCMS ensures reaction completion .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the ester group (δ ~3.6–3.8 ppm for OCH3_3) and aromatic protons (δ ~6.8–7.4 ppm for 2-methoxyphenyl). DEPT-135 distinguishes CH2_2/CH3_3 groups in the butanoate chain .
  • LCMS/HPLC : Retention time and molecular ion peaks ([M+H]+^+) verify purity (>95%) and molecular weight (e.g., m/z 223.1). Gradient elution (e.g., 10–90% acetonitrile in water) resolves impurities .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Liquid-Liquid Extraction : Use ethyl acetate/water to separate polar byproducts.
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradients) or reverse-phase C18 columns for high-resolution separation .

Advanced Research Questions

Q. How does the ortho-methoxy substituent influence reactivity compared to para-substituted analogs?

  • Steric Effects : The ortho-methoxy group creates steric hindrance, slowing nucleophilic attacks on the ester. This contrasts with para-substituted derivatives, where electronic effects (e.g., resonance donation) dominate .
  • Biological Interactions : Ortho substitution may enhance binding to hydrophobic enzyme pockets, as seen in antimicrobial studies of similar methoxyphenyl compounds .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Dose-Response Studies : Systematically test concentrations (e.g., 1–100 µM) to identify non-linear effects.
  • Target Validation : Use CRISPR knockout models or competitive binding assays to confirm specificity for purported targets (e.g., COX-2 or antioxidant enzymes) .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., COX-2). Focus on hydrogen bonding (ester carbonyl) and π-π stacking (aromatic ring) .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) to retain stereochemistry .
  • Process Controls : Inline PAT (Process Analytical Technology) monitors reaction progress and enantiomeric excess (e.g., chiral HPLC) .

Methodological Tables

Analytical Technique Application Key Parameters Reference
Reverse-Phase HPLCPurity analysisColumn: C18; Gradient: 10–90% MeCN in H2_2O (0.1% TFA)
High-Resolution MSMolecular weight confirmationIonization: ESI+; Resolution: >30,000
Chiral HPLCEnantiomeric excessColumn: Chiralpak IA; Mobile phase: Hexane/IPA (90:10)
Synthetic Optimization Parameter Optimal Range Impact
Reaction Temperature60–80°CHigher yields, reduced side products
Catalyst Loading (Pd)5–10 mol%Balances cost and efficiency
Purification SolventHexane/EtOAc (7:3)Effective impurity separation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.